5-(4-Fluorophenyl)-1,3,4-thiadiazole-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Fluorophenyl)-1,3,4-thiadiazole-2-thiol is a heterocyclic compound that features a thiadiazole ring substituted with a fluorophenyl group
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes in cellular processes . For instance, indole derivatives have been reported to inhibit the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in LPS-stimulated human microglia cells .
Biochemical Pathways
For instance, indole derivatives have been reported to inhibit the endoplasmic reticulum (ER) stress, apoptosis, and the NF-kB inflammatory pathway .
Pharmacokinetics
Similar compounds have shown non-linear oral pharmacokinetics in humans . The rate of absorption at low doses is slowed down, which is responsible for the observed nonlinearity in oral disposition .
Result of Action
Similar compounds have shown promising neuroprotective and anti-inflammatory properties . They have been reported to reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Action Environment
Similar compounds have been studied for their anti-corrosion characteristics in acidic environments . These studies suggest that environmental factors can indeed influence the action and efficacy of such compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluorophenyl)-1,3,4-thiadiazole-2-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-fluorobenzenediazonium chloride with thiourea in the presence of a base, leading to the formation of the thiadiazole ring . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or water to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluorophenyl)-1,3,4-thiadiazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Reduction: The compound can be reduced to modify the thiadiazole ring or the fluorophenyl group.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium amide or thiourea.
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, and various substituted derivatives of the original compound, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-(4-Fluorophenyl)-1,3,4-thiadiazole-2-thiol has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
- N-[(5-(6-(4-fluorophenyl)pyridine-3-yl)1,3,4-oxadiazol-2-yl)methyl]-substituted-1-amine
Uniqueness
Compared to similar compounds, 5-(4-Fluorophenyl)-1,3,4-thiadiazole-2-thiol is unique due to its specific substitution pattern and the presence of both a thiadiazole ring and a fluorophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-(4-fluorophenyl)-3H-1,3,4-thiadiazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2S2/c9-6-3-1-5(2-4-6)7-10-11-8(12)13-7/h1-4H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHXBRYXSTQWYGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=S)S2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.